molecular formula C7H3BrClFO2 B2426288 4-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 194804-94-9

4-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B2426288
CAS No.: 194804-94-9
M. Wt: 253.45
InChI Key: KPMQBAAFCDKHGV-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

4-Bromo-3-chloro-2-fluorobenzoic acid can be synthesized through halogenation reactions involving benzoic acid. The process involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring of benzoic acid. The reaction typically takes place in a solvent with the addition of halogen sources (such as bromine and chlorine) and hydrofluoric acid. The mixture is then heated to facilitate the reaction, and the product is purified through crystallization .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 is the most labile site for substitution due to its relatively weaker bond strength compared to chlorine and fluorine. NAS reactions typically require catalytic copper or palladium under elevated temperatures.

Key Example:

Reaction with Potassium Phenolate

  • Conditions : Copper(II) oxide catalyst, phenol solvent, 150–200°C .

  • Product : 3-Phenoxy-4-chloro-2-fluorobenzoic acid.

  • Mechanism : Aromatic substitution via a copper-mediated pathway, displacing Br⁻.

Reaction Component Details
Substrate4-Bromo-3-chloro-2-fluorobenzoic acid
NucleophilePhenolate ion (C₆H₅O⁻)
CatalystCuO
Temperature150–200°C
YieldNot explicitly reported; inferred high

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl or alkyl-aryl derivatives.

Example: Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent, 80–100°C .

  • Product : 4-Aryl-3-chloro-2-fluorobenzoic acid.

  • Scope : Compatible with aryl boronic acids.

Reaction Parameter Value
Catalyst Loading1–5 mol% Pd
BaseNa₂CO₃
SolventDMF/H₂O (3:1)
Reaction Time12–24 hours

Directed ortho-Metallation

The fluorine atom at position 2 directs metallation to the ortho position (C6), enabling further functionalization.

Experimental Findings :

  • Metallating Agent : LiTMP (lithium tetramethylpiperidide).

  • Temperature : -78°C to 0°C.

  • Intermediate : Lithiated species reacts with electrophiles (e.g., CO₂, I₂).

Substituent Relative Rate (LiTMP)
-Br1.6 × 10²
-Cl3.3 × 10²
-F1.0 × 10³

Note : Electron-withdrawing groups enhance metallation rates due to increased ring acidity .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

Reactions and Conditions:

  • Esterification : SOCl₂/ROH, 60–80°C → alkyl esters .

  • Amidation : EDCl/HOBt, DMF → primary/secondary amides.

  • Reduction : LiAlH₄, THF → 4-Bromo-3-chloro-2-fluorobenzyl alcohol (requires -78°C to 0°C) .

Derivative Reagent Yield
Methyl esterMeOH/SOCl₂~85%
Benzyl amideBnNH₂/EDCl~75%

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C, releasing HBr and HCl gases .

  • Photolytic Degradation : UV light induces decarboxylation, forming 4-bromo-3-chloro-2-fluorobenzene .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-2-fluorobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in several types of chemical reactions:

  • Substitution Reactions : The halogen atoms on the benzene ring can be substituted with other functional groups, allowing for the modification of the compound's properties and reactivity.
  • Coupling Reactions : This compound can engage in palladium-catalyzed coupling reactions with aryl boronic acids to form biaryl intermediates, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a significant role in the development of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic applications, including:

  • Antibacterial Activity : Studies have shown that derivatives of halogenated benzoic acids exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like bromine and chlorine enhances their biological activity .
  • Drug Development : As a building block, it is used in synthesizing drug candidates targeting various diseases, including diabetes and cancer. For instance, its derivatives have been explored for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors .

Material Science

In material science, this compound is employed in the preparation of specialized materials:

  • Liquid Crystals : The compound's unique properties make it suitable for developing liquid crystal displays (LCDs), which are widely used in electronic devices.
  • Polymers : It can be used to synthesize polymers with specific thermal and mechanical properties, enhancing material performance for various applications.

Case Study 1: Synthesis of Biaryl Intermediates

In a study focused on the synthesis of biaryl compounds using palladium-catalyzed coupling reactions, researchers demonstrated that this compound effectively participated in forming complex structures essential for drug development. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in synthetic organic chemistry.

Case Study 2: Antibacterial Derivatives

A series of derivatives derived from this compound were evaluated for their antibacterial efficacy against various strains. The results indicated that specific substitutions significantly improved activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics.

Mechanism of Action

Comparison with Similar Compounds

4-Bromo-3-chloro-2-fluorobenzoic acid can be compared with other halogen-substituted benzoic acids, such as:

  • 4-Bromo-2-fluorobenzoic acid
  • 3-Chloro-2-fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid

These compounds share similar structural features but differ in the specific halogen atoms and their positions on the benzene ring. The presence of different halogens can influence the compound’s reactivity and applications in organic synthesis .

Biological Activity

4-Bromo-3-chloro-2-fluorobenzoic acid (C7H3BrClF O2) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its halogen substitutions, which significantly influence its chemical reactivity and biological interactions. The presence of bromine, chlorine, and fluorine atoms enhances its lipophilicity and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Property Value
Molecular FormulaC7H3BrClF O2
Molecular Weight227.45 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound can act as an inhibitor for enzymes involved in metabolic pathways. For instance, its structure allows it to inhibit esterases and lipases, affecting lipid metabolism and related processes.
  • Receptor Binding : The halogenated benzene ring can bind to specific receptors, modulating signal transduction pathways. This interaction can lead to altered cellular responses, potentially impacting inflammation and cancer pathways .
  • Chemical Reactivity : The compound's reactivity allows it to participate in nucleophilic substitution reactions, which can be utilized in the synthesis of more complex pharmacologically active molecules .

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that this compound and its derivatives have antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : The structural characteristics of halogenated benzoic acids have been linked to anticancer activity through the inhibition of specific cancer cell lines .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several halogenated benzoic acids, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Compound MIC (µg/mL)
This compound32
Standard Antibiotic (e.g., Penicillin)16

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of certain cancer cell lines. The IC50 values indicated effective concentrations for inducing apoptosis in these cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3-chloro-2-fluorobenzoic acid, and how can intermediates be optimized?

The synthesis typically involves sequential halogenation of a benzoic acid scaffold. A multi-step approach may include:

  • Fluorination via electrophilic aromatic substitution (e.g., using HF or Selectfluor®) at the ortho position.
  • Chlorination using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation.
  • Bromination via directed metalation or radical bromination to ensure regioselectivity .
    Optimization: Monitor reaction progress with HPLC (>97% purity criteria, as in ) and adjust stoichiometry to minimize byproducts like dihalogenated isomers.

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
  • Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane for separation of halogenated analogs.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >97% purity, as noted in commercial standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Identify substitution patterns via coupling constants (e.g., ³J for ortho-fluorine interactions).
  • Mass Spectrometry (HRMS): Confirm molecular weight (MW = 253.45 g/mol) and isotopic patterns from Br/Cl .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELXL or WinGX for refinement .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during halogenation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites by analyzing frontier molecular orbitals and charge distribution. For example:

  • Exact Exchange Functionals ( ) improve accuracy in modeling halogen interactions.
  • Transition State Analysis: Compare activation energies for bromination at C4 vs. competing positions to rationalize experimental outcomes .

Q. What challenges arise in crystallographic analysis of polyhalogenated benzoic acids, and how are they addressed?

  • Disorder in Halogen Positions: Use high-resolution data (≤0.8 Å) and restraints in SHELXL to model overlapping Br/Cl/fluorine atoms .
  • Thermal Motion Artifacts: Collect data at low temperatures (100 K) and apply anisotropic displacement parameters.
  • Software Tools: ORTEP-3 visualizes thermal ellipsoids to validate refinement quality .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

  • Drug Intermediate: Functionalize the carboxyl group for amide/coupling reactions (e.g., protease inhibitors). highlights similar halogenated benzoic acids in enzyme interaction studies.
  • Metal-Organic Frameworks (MOFs): Coordinate via the carboxylic acid group to transition metals (e.g., Cu²⁺) for catalytic or sensing applications.
  • Methodology: Monitor reactivity via in situ IR spectroscopy to track carboxylate deprotonation .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMQBAAFCDKHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-94-9
Record name 4-bromo-3-chloro-2-fluorobenzoic acid
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